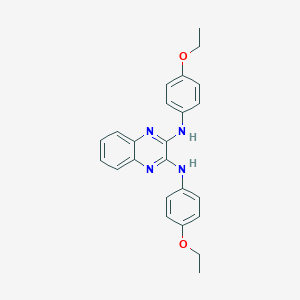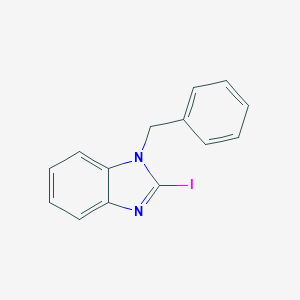![molecular formula C20H25NO4 B275825 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, also known as BMD-1161, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BMD-1161 is a selective inhibitor of aldosterone synthase, an enzyme that plays a critical role in the production of aldosterone, a hormone that regulates electrolyte and fluid balance in the body. In
科学的研究の応用
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol can effectively lower blood pressure in animal models of hypertension, without the side effects commonly associated with traditional antihypertensive drugs. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
作用機序
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol works by selectively inhibiting aldosterone synthase, an enzyme that converts corticosterone to aldosterone in the adrenal glands. By inhibiting aldosterone synthesis, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol reduces the amount of aldosterone in the body, leading to a reduction in sodium retention and blood pressure.
Biochemical and Physiological Effects:
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to reduce blood pressure by up to 30%. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to improve cardiac function by reducing fibrosis and inflammation in the heart. In addition, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is its selectivity for aldosterone synthase, which reduces the risk of off-target effects. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is also highly soluble in water, making it suitable for use in in vitro and in vivo experiments. However, one limitation of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is its relatively short half-life, which may limit its efficacy in clinical settings.
将来の方向性
There are several future directions for research on 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol. One area of interest is the potential use of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in the treatment of heart failure, a condition that affects millions of people worldwide. Another area of interest is the development of more potent and selective aldosterone synthase inhibitors, which may have even greater therapeutic potential. Finally, further research is needed to better understand the long-term effects of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol on cardiovascular health and to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol was first reported by researchers at Boehringer Ingelheim in 2017. The synthesis method involves the coupling of a benzylamine derivative with a benzodioxin-containing intermediate, followed by a series of chemical transformations to introduce the methyl and isopropyl groups. The final product is obtained in high yield and purity, making it suitable for further research and development.
特性
分子式 |
C20H25NO4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C20H25NO4/c1-20(2,14-22)21-12-15-3-6-17(7-4-15)25-13-16-5-8-18-19(11-16)24-10-9-23-18/h3-8,11,21-22H,9-10,12-14H2,1-2H3 |
InChIキー |
QIGURPMJSFFXCH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)